3-Methoxy-5-nitrobenzamide
Overview
Description
3-Methoxy-5-nitrobenzamide is a chemical compound with the CAS Number: 292635-40-6. It has a molecular weight of 196.16 . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C8H8N2O4/c1-14-7-3-5 (8 (9)11)2-6 (4-7)10 (12)13/h2-4H,1H3, (H2,9,11)
. This indicates that the compound has 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.
Scientific Research Applications
Synthesis and Chemical Structure
- 3-Methoxy-5-nitrobenzamide and related compounds have been used in the synthesis of potential neuroleptics. Valenta et al. (1990) detailed the synthesis of heterocyclic 5-amino-2-methoxybenzamides by reacting 2-methoxy-5-nitrobenzoyl chloride with various compounds, leading to N-substituted 2-methoxy-5-nitrobenzamides. This study highlights its utility in creating novel chemical structures (Valenta et al., 1990).
Catalysis and Molecular Reactions
- Zhou et al. (2018) synthesized cyclometalated complexes of N-methoxy-4-nitrobenzamide with rhodium, iridium, and ruthenium, demonstrating its role in C–H bond functionalization reactions. This indicates its potential in catalytic processes and molecular structural determinations (Zhou et al., 2018).
Structural and Property Analysis
- A study by Shtamburg et al. (2012) on N-chloro-N-methoxy-4-nitrobenzamide provided insights into its structure and properties. The research revealed a high degree of pyramidality in its amide nitrogen atom, indicating its unique structural characteristics (Shtamburg et al., 2012).
Corrosion Inhibition
- Mishra et al. (2018) explored the effect of substituents like methoxy and nitro on the corrosion inhibition behavior of N-Phenyl-benzamide derivatives, including those related to this compound. This study is significant for understanding how such compounds can be used in corrosion prevention (Mishra et al., 2018).
Biological and Medicinal Research
- Jacobson et al. (1985) investigated the effects of 3-methoxybenzamide on cell cycle progression in cells treated with N-methyl-N'-nitro-N-nitrosoguanidine. Their findings contribute to our understanding of its biological interactions and potential medicinal applications (Jacobson et al., 1985).
Forensic Analysis
- Dawson et al. (1995) identified a substance known as dimethpramide in seized tablets, which includes a derivative of this compound. This demonstrates its relevance in forensic science for drug identification (Dawson et al., 1995).
Hydrogen Bonding Studies
- Yi et al. (2007) synthesized aromatic amide foldamers incorporating a 2-methoxy-3-nitrobenzamide unit to study hydrogen bonding-induced acceleration in hydrolysis reactions. This research contributes to the understanding of hydrogen bonding in complex chemical systems (Yi et al., 2007).
Antibacterial Research
- Gupta (2018) conducted a study on benzothiazole derivatives, which included methoxy substituted compounds akin to this compound, for antibacterial activity against Pseudomonas aeruginosa, demonstrating its potential in antimicrobial research (Gupta, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Methoxy-5-nitrobenzamide is Poly [ADP-ribose] polymerase 1 . This enzyme plays a crucial role in the repair of DNA damage, regulation of chromatin structure, and apoptosis.
Mode of Action
It is known that the compound interacts with its target enzyme, potentially inhibiting its function . This interaction could lead to changes in the DNA repair process, chromatin structure regulation, and apoptosis.
Properties
IUPAC Name |
3-methoxy-5-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-7-3-5(8(9)11)2-6(4-7)10(12)13/h2-4H,1H3,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUGAZZJZSTOBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395260 | |
Record name | 3-methoxy-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292635-40-6 | |
Record name | 3-methoxy-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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